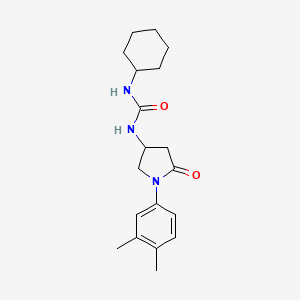
1-环己基-3-(1-(3,4-二甲基苯基)-5-氧代吡咯啉-3-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis of structurally related ureas typically involves multi-step chemical reactions, often starting from cyclohexyl or benzyl isocyanides. A notable process is the Ugi reaction, which facilitates the creation of complex urea derivatives through the combination of isocyanides, carboxylic acids, amines, and aldehydes or ketones. This method yields diverse urea compounds with significant structural variety, including cyclic and heterocyclic ureas (Sañudo et al., 2006).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by detailed X-ray crystallography, revealing intricate details such as intramolecular hydrogen bonding and tautomerism. These structures often display a stable conformation due to these hydrogen bonds, which is crucial for their chemical behavior and potential interactions in biological systems (Perry S. Corbin et al., 2001).
Chemical Reactions and Properties
Urea derivatives undergo a variety of chemical reactions, highlighting their reactivity and potential utility in further chemical modifications. For instance, reactions with diazomethane can yield methylated derivatives, indicating the versatility of ureas in organic synthesis. The reactivity can also be influenced by the presence of substituents on the urea nitrogen atoms or the surrounding aromatic systems (I. Erden et al., 2008).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Intramolecular and intermolecular hydrogen bonding plays a significant role in determining these properties, as seen in various crystallographic studies. These properties are essential for predicting the behavior of urea compounds in different environments and for their formulation in potential applications (Shi et al., 2007).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, define the interactions and reactions urea derivatives can undergo. The urea functional group, in particular, is known for its ability to engage in hydrogen bonding and its reactivity towards isocyanates and other reagents, facilitating the synthesis of complex molecules (M. Aresta et al., 2010).
科学研究应用
合成和结构分析
尿素衍生物化合物是合成和结构分析研究的对象,因为它们具有形成具有各种生物活性的复杂化学结构的潜力。例如,环二肽尿素的合成展示了尿素衍生物在形成具有潜在生物应用的复杂结构方面的化学灵活性(Sañudo, Marcaccini, Basurto, & Torroba, 2006)。这些结构通过X射线衍射表征,突出了重要的氢键结合能力,对生物相互作用至关重要。
络合和分子展开
尿素衍生物在研究络合和分子展开方面起着关键作用,有助于理解分子相互作用和自组装过程。对杂环尿素展开形成多重氢键络合物的研究提供了有关分子组装的基本方面和氢键在稳定复杂结构中的作用的见解(Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001)。
神经学研究
在神经学研究中,类似于1-环己基-3-(1-(3,4-二甲基苯基)-5-氧代吡咯烷-3-基)尿素的衍生物已被研究其对神经元兴奋性和受体调节的影响。对PSNCBAM-1的研究,一种大麻素CB1受体变构拮抗剂,突显了尿素衍生物在调节神经递质系统中的探索,为中枢神经系统疾病的潜在治疗应用提供了见解(Wang, Horswill, Whalley, & Stephens, 2011)。
防腐蚀
尿素衍生物还在材料科学中找到应用,特别是在防腐蚀方面。对1,3,5-三嗪基尿素衍生物作为酸性条件下轻钢腐蚀抑制剂的研究展示了这些化合物在生物系统之外的化学实用性。它们在金属表面形成保护层的能力展示了尿素衍生物在工业应用中的多功能性(Mistry, Patel, Patel, & Jauhari, 2011)。
阴离子配位化学
在阴离子配位化学中探索基于尿素的配体提供了有关有机分子与无机阴离子相互作用的宝贵知识。这些研究有助于开发具有潜在在催化、环境修复和传感器技术中应用的新材料(Wu, Huang, Xia, Yang, & Janiak, 2007)。
安全和危害
- Safety information would require specific data from reliable sources.
- Always handle chemicals with proper precautions and follow safety guidelines.
未来方向
- Investigate potential applications, such as drug development or material science.
- Explore modifications to enhance specific properties or reactivity.
属性
IUPAC Name |
1-cyclohexyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-13-8-9-17(10-14(13)2)22-12-16(11-18(22)23)21-19(24)20-15-6-4-3-5-7-15/h8-10,15-16H,3-7,11-12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVHRGVBVYZMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2497504.png)
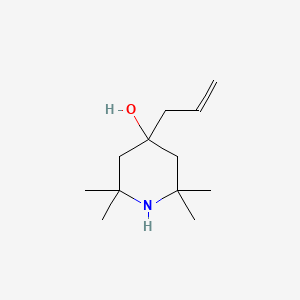
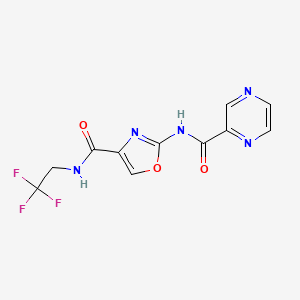
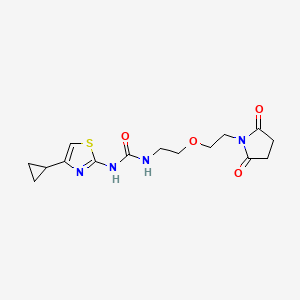
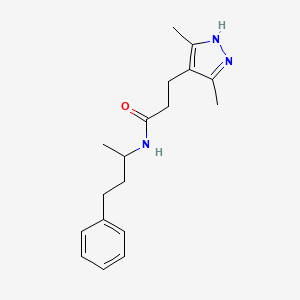
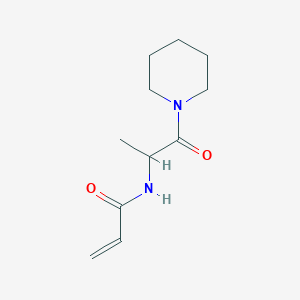
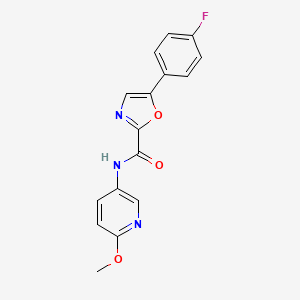
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2497517.png)
![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylbutan-1-amine](/img/structure/B2497518.png)
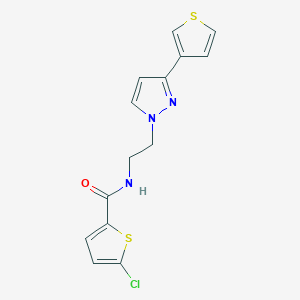
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2497521.png)
![N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine](/img/structure/B2497522.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2497524.png)
![N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2497526.png)